2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid is a chemical compound with unique properties and applications in various fields. It is known for its distinctive molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and not publicly disclosed, general methods include:
Laboratory Synthesis: Typically involves multi-step organic synthesis using specific reagents and catalysts under controlled conditions.
Industrial Production: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Reactions often require specific catalysts, solvents, and temperature control to proceed efficiently.
Major Products: The products formed depend on the type of reaction and conditions used, leading to a variety of derivatives with different properties.
Scientific Research Applications
2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for therapeutic applications and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes compounds with similar molecular structures or functional groups.
Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity compared to its analogs, making it valuable for specific applications.
This article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7(2)10-6-12(19)17-14(16-10)15-8-3-4-11(18)9(5-8)13(20)21/h3-7,18H,1-2H3,(H,20,21)(H2,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWYMGJMKWGTHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.